
2-Hydroxyfebuxostat
Übersicht
Beschreibung
2-Hydroxyfebuxostat is a derivative of febuxostat, a well-known xanthine oxidase inhibitor used primarily for the treatment of hyperuricemia and gout. This compound is characterized by the presence of a hydroxyl group at the second position of the febuxostat molecule, which may influence its pharmacological properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyfebuxostat typically involves the hydroxylation of febuxostat. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of biocatalysts or enzymatic methods is also explored to enhance the efficiency and selectivity of the hydroxylation process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Chemistry
- Model Compound : 2-Hydroxyfebuxostat serves as a model compound for studying hydroxylation reactions and their mechanisms. Its unique structure allows researchers to explore the effects of hydroxylation on pharmacological activity and metabolic pathways.
2. Biology
- Xanthine Oxidase Activity : Research has focused on the compound's effects on xanthine oxidase activity, which is crucial for uric acid metabolism. Understanding this interaction can lead to insights into its potential therapeutic roles in conditions associated with oxidative stress and inflammation.
- Oxidative Stress : Studies indicate that febuxostat can reduce oxidative stress markers, suggesting that this compound may also have similar beneficial effects in biological systems .
3. Medicine
- Therapeutic Potential : Investigations are ongoing into the therapeutic effects of this compound in various conditions related to oxidative stress and inflammation. Its ability to inhibit xanthine oxidase positions it as a candidate for further clinical applications beyond gout treatment.
- Renoprotective Effects : Preliminary studies suggest that febuxostat has renoprotective properties in hyperuricemic patients with chronic kidney disease, indicating potential similar benefits for its hydroxylated derivative .
4. Industry
- Pharmaceutical Development : The compound is utilized in the development of new pharmaceuticals, acting as a reference standard in analytical chemistry. Its unique properties make it valuable for quality control and research purposes within pharmaceutical industries.
Biochemical Properties and Mechanism of Action
This compound primarily targets xanthine oxidase, functioning as a non-purine-selective inhibitor. This inhibition affects the purine degradation pathway, leading to significant reductions in serum uric acid levels. The pharmacokinetics of febuxostat indicate an oral bioavailability of approximately 85%, with a two-compartment model of distribution and variable half-lives depending on individual metabolism.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that febuxostat exhibits strong inhibition of xanthine oxidase, with implications for enhancing drug absorption when combined with ABCG2 substrate drugs. This suggests that this compound may similarly impact drug interactions in clinical settings .
- Clinical Trials : Long-term studies on febuxostat show significant reductions in serum urate levels and improvements in patient outcomes related to gout management. These findings may extend to this compound as further research elucidates its clinical efficacy .
- Oxidative Stress Reduction : Studies have indicated that febuxostat can lower markers associated with oxidative stress, potentially positioning this compound as a candidate for treating conditions linked to oxidative damage, such as cardiovascular diseases .
Wirkmechanismus
The mechanism of action of 2-Hydroxyfebuxostat involves the inhibition of xanthine oxidase, similar to febuxostat. The hydroxyl group may enhance its binding affinity to the enzyme’s active site, leading to more effective inhibition. This results in reduced production of uric acid, thereby alleviating symptoms of hyperuricemia and gout.
Vergleich Mit ähnlichen Verbindungen
Febuxostat: The parent compound, primarily used for gout treatment.
Allopurinol: Another xanthine oxidase inhibitor used for similar indications.
Oxypurinol: A metabolite of allopurinol with similar pharmacological effects.
Uniqueness: 2-Hydroxyfebuxostat is unique due to the presence of the hydroxyl group, which may confer additional pharmacological properties and potentially enhance its efficacy and safety profile compared to its parent compound and other similar drugs.
Biologische Aktivität
2-Hydroxyfebuxostat is a derivative of febuxostat, a well-known xanthine oxidase inhibitor primarily used for treating hyperuricemia and gout. The biological activity of this compound is characterized by its interaction with various biochemical pathways, particularly its effects on xanthine oxidase activity and uric acid metabolism. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of this compound
Chemical Structure and Properties:
- Chemical Formula: CHNO
- Molecular Weight: 284.31 g/mol
- CAS Number: 407582-47-2
This compound features a hydroxyl group at the second position of the febuxostat molecule, which may enhance its pharmacological properties compared to its parent compound.
Target Enzyme:
- This compound primarily targets xanthine oxidase , an enzyme crucial in purine metabolism that catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid.
Mode of Action:
- It acts as a non-purine-selective inhibitor of xanthine oxidase, thereby reducing uric acid production. This inhibition is significant in conditions characterized by elevated uric acid levels, such as gout.
Pharmacokinetics
The pharmacokinetic profile of febuxostat provides insights into the behavior of this compound:
- Bioavailability: Approximately 85% when administered orally.
- Half-life: Initial half-life around 2 hours; terminal half-life ranges from 5 to 8 hours.
- Metabolism: Primarily metabolized via oxidation and acyl glucuronidation, with metabolites excreted through renal pathways.
Cellular Effects:
Research indicates that febuxostat can alleviate endoplasmic reticulum stress in renal tubular cells, suggesting potential protective effects against kidney damage in hyperuricemic conditions .
Metabolic Pathways:
The compound is involved in metabolic pathways associated with purine degradation. Its metabolites are primarily eliminated through urine (49%) and feces (45%) .
Table 1: Comparative Efficacy of Xanthine Oxidase Inhibitors
Compound | Mechanism | Bioavailability | Half-life (hours) | Clinical Use |
---|---|---|---|---|
Febuxostat | Non-purine inhibitor | ~85% | 5-8 | Gout treatment |
Allopurinol | Purine inhibitor | ~80% | 1-2 | Gout treatment |
This compound | Non-purine inhibitor | TBD | TBD | Investigational use |
Case Study Insights
Eigenschaften
IUPAC Name |
2-[3-cyano-4-(2-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-9-13(15(19)20)23-14(18-9)10-4-5-12(11(6-10)7-17)22-8-16(2,3)21/h4-6,21H,8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDDWBJYRJGZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)(C)O)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407582-47-2 | |
Record name | 2-Hydroxyfebuxostat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYFEBUXOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8Q1USE6C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.